molecular formula C18H15BrN2O2 B2479581 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-81-9

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2479581
CAS No.: 898461-81-9
M. Wt: 371.234
InChI Key: VILXESROVLKNOV-UHFFFAOYSA-N
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Description

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound with the molecular formula C18H15BrN2O2 and is provided for research purposes . This compound features a complex pyrrolo[3,2,1-ij]quinoline core structure, a scaffold that is part of a broader class of fused heterocycles known as pyrroloquinolines (PQs). Pyrroloquinoline derivatives have been extensively studied in medicinal chemistry and are recognized as highly promising compounds with a plethora of biological effects . Researchers are investigating these derivatives for a wide range of potential therapeutic applications, as they have demonstrated antibacterial, spasmolytic, antituberculotic, antiviral, antifungal, anti-inflammatory, and anticancer activities through various mechanisms . The specific structural motif of this compound, combining the pyrroloquinoline system with a benzamide group, is similar to other active derivatives in this class. For instance, related 1-benzoyl pyrrolo[1,2-a]quinoline derivatives have shown significant promise as antitumor agents, acting as inducers of apoptosis and inhibitors of tubulin polymerization in assays against various cancer cell lines, including breast, colon, and renal cancers . The presence of the bromo substituent on the benzamide ring offers a potential site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound's properties for specific biological targets. This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXESROVLKNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form a tricyclic indole . This intermediate can then be further modified to introduce the bromine and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
3-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 3-Br on benzamide 437.29 (calculated) Enhanced lipophilicity, potential kinase inhibition
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Propionamide (no halogen) 285.34 Reduced steric bulk, lower activity
2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide Morpholino group at C2, Br at C3 412.27 Improved solubility, moderate cytotoxicity
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Ethoxy group, dione scaffold 274.14 Fluorescent properties, enzyme inhibition
  • Halogenation Impact: Bromination at the benzamide ring (as in the target compound) increases lipophilicity and binding affinity compared to non-halogenated analogs like the propionamide derivative . Evidence suggests halogenation improves metabolic stability and target selectivity in kinase inhibition assays .
  • Skeleton Rigidity: The tetrahydropyrroloquinoline core is critical for maintaining planar geometry, enabling π-stacking interactions with aromatic residues in enzyme active sites. Modifications to the saturated rings (e.g., methylation or ethoxy groups) alter conformational flexibility, as seen in 8-ethoxy derivatives .

Physicochemical Properties

  • Solubility: The bromine atom increases hydrophobicity, reducing aqueous solubility compared to morpholino or ethoxy-substituted analogs .
  • Thermal Stability : Melting points for related brominated compounds (e.g., 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide) range from 200–201°C, suggesting similar stability for the target compound .

Key Research Findings

Substituent Optimization: Bromine at the benzamide 3-position maximizes activity in enzyme assays, while larger halogens (e.g., iodine) or polar groups (e.g., morpholino) balance potency and solubility .

Synthetic Limitations: The absence of the 8-aminoquinoline amide skeleton disrupts metal-mediated reactions, limiting derivatization strategies .

Biological Activity

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound features a bromine atom and a pyrroloquinoline moiety that may contribute to its biological properties. The presence of the benzamide functional group is also significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cellular proliferation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that several derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AMCF-75.2Apoptosis induction
Compound BHeLa3.1Cell cycle arrest
3-bromo-N-(...)A5494.8Apoptosis induction

Antimicrobial Activity

Research has indicated that derivatives of benzamide possess varying degrees of antibacterial activity. For instance:

Compound NameBacterial StrainMIC (μg/mL)Activity Level
Compound CStaphylococcus aureus125Moderate
Compound DEscherichia coli250Low
3-bromo-N-(...)Pseudomonas aeruginosa200Moderate

Case Studies

  • Antitumor Effects : In a clinical study involving patients with advanced cancers treated with a benzamide derivative similar to our compound, researchers observed prolonged survival in a subset of patients receiving higher doses. Imaging studies suggested a reduction in tumor size in some cases.
  • Antibacterial Efficacy : A laboratory study assessed the antibacterial effects of various benzamide derivatives against clinical isolates of resistant bacteria. The results indicated that certain compounds significantly inhibited bacterial growth compared to control groups.

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